molecular formula C25H20ClFN6 B6489276 1-[7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-phenylpiperazine CAS No. 931743-24-7

1-[7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-phenylpiperazine

Cat. No.: B6489276
CAS No.: 931743-24-7
M. Wt: 458.9 g/mol
InChI Key: AHHXUUPSTKYVEX-UHFFFAOYSA-N
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Description

1-[7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-phenylpiperazine is a useful research compound. Its molecular formula is C25H20ClFN6 and its molecular weight is 458.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.1422005 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-[7-Chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-phenylpiperazine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C21H18ClFN6OC_{21}H_{18}ClFN_6O with a molecular weight of approximately 424.9 g/mol. Its structure includes a triazoloquinazoline core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC21H18ClFN6O
Molecular Weight424.9 g/mol
IUPAC NameThis compound
SMILESNC(C(CC1)CCN1c1nc2c(-c3cc(F)ccc3)nnn2c(cc2)c1cc2Cl)=O

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit antitumor , antimicrobial , and anti-inflammatory properties.

Antitumor Activity

Studies have demonstrated that compounds with similar structures exhibit significant antitumor effects by inhibiting specific kinases involved in cancer cell proliferation. For instance, derivatives of triazoloquinazolines have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have indicated that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or its analogs:

  • Anticancer Studies : A study conducted on a series of triazoloquinazoline derivatives showed that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .
  • Antimicrobial Assays : In an antimicrobial evaluation, compounds similar to this one demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be around 15.62 µg/mL for effective compounds .
  • Inflammatory Response : Research into the anti-inflammatory potential revealed that certain derivatives could inhibit lipoxygenase (LOX), an enzyme implicated in inflammatory processes. The inhibition rates were noted to be as high as 39.83% in some derivatives .

Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntitumorVarious Cancer Cell LinesLow µM
AntimicrobialStaphylococcus aureus15.62 µg/mL
AntimicrobialEscherichia coli15.62 µg/mL
Anti-inflammatoryLOXUp to 39.83% inhibition

Properties

IUPAC Name

7-chloro-3-(3-fluorophenyl)-5-(4-phenylpiperazin-1-yl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN6/c26-18-9-10-22-21(16-18)24(32-13-11-31(12-14-32)20-7-2-1-3-8-20)28-25-23(29-30-33(22)25)17-5-4-6-19(27)15-17/h1-10,15-16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHXUUPSTKYVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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